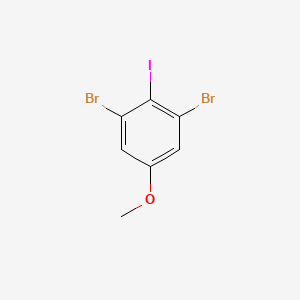![molecular formula C6H4Br2 B3324966 1,4-Dibromobenzene-[13C6] CAS No. 201595-52-0](/img/structure/B3324966.png)
1,4-Dibromobenzene-[13C6]
概要
説明
1,4-Dibromobenzene-[13C6] is a labeled isotopologue of 1,4-dibromobenzene, where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. This compound is represented by the chemical formula 13C6H4Br2 and has a molecular weight of 241.86 g/mol . It is a white crystalline solid at room temperature and is used extensively in scientific research due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromobenzene-[13C6] can be synthesized through the bromination of benzene-[13C6]. The process involves the following steps:
Bromination of Benzene-[13C6]: Benzene-[13C6] is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The resulting 1,4-dibromobenzene-[13C6] is purified through recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of 1,4-dibromobenzene-[13C6] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade benzene-[13C6] and bromine, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure isotopic purity and chemical purity.
化学反応の分析
Types of Reactions
1,4-Dibromobenzene-[13C6] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 1,4-dibromobenzene-[13C6] can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium hydroxide, and organometallic reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atoms are replaced with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Reactions: Products include phenols, anilines, and other substituted benzene derivatives.
Coupling Reactions: Products include biaryls, styrenes, and other conjugated systems.
科学的研究の応用
1,4-Dibromobenzene-[13C6] is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of labeled organic compounds, facilitating studies on reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the incorporation and distribution of labeled carbon atoms in biological systems.
Medicine: It aids in the development of labeled pharmaceuticals for drug metabolism and pharmacokinetic studies.
作用機序
The mechanism of action of 1,4-dibromobenzene-[13C6] primarily involves its role as a labeled compound in various reactions. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the fate of the compound in chemical and biological systems.
類似化合物との比較
Similar Compounds
1,2-Dibromobenzene: An isomer with bromine atoms at the 1 and 2 positions.
1,3-Dibromobenzene: An isomer with bromine atoms at the 1 and 3 positions.
1-Bromo-4-iodobenzene: A compound with a bromine atom at the 1 position and an iodine atom at the 4 position.
Uniqueness
1,4-Dibromobenzene-[13C6] is unique due to its isotopic labeling, which allows for detailed studies on reaction mechanisms and metabolic pathways. The symmetrical arrangement of bromine atoms in the para positions imparts specific chemical properties, making it less reactive than its ortho and meta isomers. This stability, combined with the isotopic labeling, makes it a valuable tool in scientific research .
特性
IUPAC Name |
1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJPEBQEEAHIGZ-IDEBNGHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745842 | |
| Record name | 1,4-Dibromo(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-52-0 | |
| Record name | 1,4-Dibromo(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201595-52-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2,5-difluoro-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3324888.png)



![3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3324898.png)


![tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate](/img/structure/B3324932.png)



